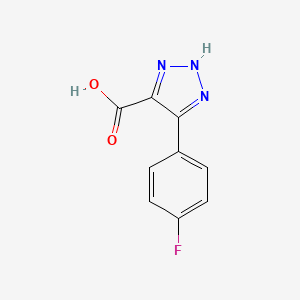

4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Descripción

4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a fluorophenyl group at the 4-position and a carboxylic acid moiety at the 5-position. The fluorine atom on the phenyl ring enhances the compound’s electronegativity and influences its physicochemical properties, such as solubility, acidity, and intermolecular interactions.

Propiedades

IUPAC Name |

5-(4-fluorophenyl)-2H-triazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FN3O2/c10-6-3-1-5(2-4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJGRMBEHQUQEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NNN=C2C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst and a base(1).

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed on the triazole ring or the fluorophenyl group, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the triazole ring.

Reduction: Reduced derivatives of the triazole ring or fluorophenyl group.

Substitution: Substituted derivatives at the fluorophenyl group.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

Materials Science: It can be incorporated into polymers and materials for enhanced properties.

Biology and Medicine:

Drug Development: The compound has potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties(2).

Biological Probes: It can be used as a probe in biological studies to investigate enzyme activities and protein interactions.

Industry:

Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

Agriculture: It may have applications in the development of agrochemicals.

Mecanismo De Acción

The mechanism of action of 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It can modulate the activity of receptors by binding to them and altering their signaling pathways.

Comparación Con Compuestos Similares

Data Tables

Table 1: Physicochemical Properties of Selected Triazole-Carboxylic Acids

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent | LogP* | Melting Point (°C) |

|---|---|---|---|---|---|

| 4-(4-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | C₉H₆FN₃O₂ | 207.16 | 4-F | 1.2 | 220–225 (est.) |

| 1-(4-Chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid | C₁₅H₁₀ClN₃O₂ | 299.71 | 4-Cl, 5-Ph | 3.5 | 245–250 |

| 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide | C₂₅H₂₂FN₇S | 471.56 | 4-F, thioamide | 4.8 | 180–185 |

*LogP estimated using ChemDraw.

Actividad Biológica

4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound known for its diverse biological activities. The compound features a triazole ring, which is recognized for its ability to interact with various biological targets, including enzymes and receptors. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the following steps:

- Formation of the Triazole Ring : Achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts.

- Introduction of the Fluorophenyl Group : This is performed via a Suzuki-Miyaura coupling reaction using a boronic acid derivative.

- Carboxylation : The carboxylic acid group is introduced through reactions such as the reaction of a Grignard reagent with carbon dioxide.

The biological activity of this compound can be attributed to its ability to:

- Inhibit Enzymes : It binds to active sites of enzymes, blocking their activity.

- Modulate Receptors : It alters signaling pathways by binding to specific receptors.

Biological Activity Overview

Research has shown that compounds containing the triazole structure exhibit significant anti-inflammatory, antimicrobial, and anticancer activities. The following table summarizes key findings related to the biological activity of this compound and similar triazole derivatives.

Anti-inflammatory Activity

A study evaluated the effects of various triazole derivatives on cytokine release in human peripheral blood mononuclear cells (PBMC). It was found that compounds similar to this compound significantly reduced TNF-α levels at concentrations ranging from 50 to 100 µg/mL. Notably, compounds with specific substitutions on the triazole ring showed enhanced inhibitory effects on inflammatory markers .

Anticancer Potential

In vitro studies demonstrated that triazole derivatives exhibited cytotoxic effects against several cancer cell lines, including HepG2 (liver cancer) and MDA-MB-231 (breast cancer). The presence of a fluorophenyl group was linked to increased potency against these cell lines. The mechanism involved the induction of apoptosis and inhibition of cell proliferation .

Q & A

Q. What are the optimal synthetic routes for 4-(4-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis of triazole derivatives typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or condensation reactions. For example, related triazole-carboxylic acids are synthesized via:

Intermediate Preparation : Reacting 4-fluoroaniline with isocyanides to form imidoyl chlorides (e.g., 4-fluoro-N-(aryl)benzenecarboximidoyl chloride) .

Cyclization : Treating the intermediate with sodium azide to form the triazole core .

Carboxylic Acid Functionalization : Hydrolysis of ester precursors or direct carboxylation under acidic/basic conditions.

Q. Yield Optimization Strategies :

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

Methodological Answer: Essential Techniques :

Q. Common Pitfalls :

- Residual solvents in NMR spectra: Use high-vacuum drying or lyophilization .

- Polymorphism in crystallography: Screen multiple solvents for crystal growth .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition IC₅₀ variability) may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO >1% can denature proteins) .

- Compound Stability : Hydrolysis of the triazole ring under acidic/basic conditions; validate stability via LC-MS over 24–72 hours .

- Cellular vs. Enzymatic Assays : Membrane permeability (logP ~2.5 for fluorophenyl derivatives) affects intracellular efficacy .

Q. Resolution Strategies :

- Standardize assays using reference inhibitors (e.g., positive controls) .

- Perform dose-response curves in triplicate with statistical validation (p < 0.05) .

Q. What computational approaches are effective for predicting interactions between this compound and biological targets?

Methodological Answer : Steps for In Silico Analysis :

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to target enzymes (e.g., kinases, cytochrome P450).

MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å acceptable) .

QSAR Modeling : Corrogate substituent effects (e.g., fluorophenyl enhances lipophilicity; triazole improves π-π stacking) .

Validation : Compare computational results with experimental SPR (surface plasmon resonance) binding affinities .

Q. How can researchers design derivatives to overcome solubility limitations in biological assays?

Methodological Answer : Derivatization Strategies :

| Approach | Example Modification | Impact | References |

|---|---|---|---|

| Prodrug Synthesis | Convert carboxylic acid to methyl ester | Increases logP by ~1 unit; hydrolyzes in vivo | |

| PEGylation | Attach polyethylene glycol (PEG) chains | Enhances aqueous solubility (e.g., >10 mg/mL in PBS) | |

| Co-Crystallization | Use cyclodextrins or arginine as co-solvents | Improves dissolution rate without structural modification |

Q. Experimental Validation :

- Measure solubility in PBS (pH 7.4) via nephelometry .

- Test cytotoxicity of derivatives in HEK293 cells (CC₅₀ > 50 μM desirable) .

Q. What multi-omics strategies are suitable for elucidating the mechanism of action of this compound?

Methodological Answer : Integrated Workflow :

Transcriptomics : RNA-seq of treated vs. untreated cells to identify differentially expressed pathways (e.g., NF-κB, MAPK) .

Proteomics : SILAC labeling + LC-MS/MS to quantify target protein expression changes (fold-change >2 significant) .

Metabolomics : NMR or GC-MS to track metabolic shifts (e.g., TCA cycle intermediates) .

Data Integration : Use IPA (Ingenuity Pathway Analysis) or STRING-DB to map omics data onto interaction networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.